N-[3-(2-FLUOROPHENYL)-2-PHENYLPROPYL]-6-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINESULFONAMIDE
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Overview
Description
N-[3-(2-FLUOROPHENYL)-2-PHENYLPROPYL]-6-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides This compound is characterized by its unique structure, which includes a fluorophenyl group, a phenylpropyl group, and a tetrahydropyrimidine ring
Preparation Methods
The synthesis of N-[3-(2-FLUOROPHENYL)-2-PHENYLPROPYL]-6-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINESULFONAMIDE involves several steps. One common method includes the reaction of 2-fluorobenzoyl malononitrile with a metal catalyst and glacial acetic acid, followed by a reduction reaction using Raney nickel and water . This method is advantageous as it avoids the separation process of multi-step intermediates, reduces waste, and is environmentally friendly, making it suitable for industrial mass production.
Chemical Reactions Analysis
N-[3-(2-FLUOROPHENYL)-2-PHENYLPROPYL]-6-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-(2-FLUOROPHENYL)-2-PHENYLPROPYL]-6-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINESULFONAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[3-(2-FLUOROPHENYL)-2-PHENYLPROPYL]-6-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINESULFONAMIDE involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
N-[3-(2-FLUOROPHENYL)-2-PHENYLPROPYL]-6-METHYL-2,4-DIOXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINESULFONAMIDE can be compared with other similar compounds, such as:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains a fluorophenyl group and exhibits similar biological activities.
N-(2-FLUOROPHENYL)-3-(3-FLUOROPHENYL)PROPANAMIDE:
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[3-(2-fluorophenyl)-2-phenylpropyl]-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O4S/c1-13-18(19(25)24-20(26)23-13)29(27,28)22-12-16(14-7-3-2-4-8-14)11-15-9-5-6-10-17(15)21/h2-10,16,22H,11-12H2,1H3,(H2,23,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBACRFPDTDVCRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NCC(CC2=CC=CC=C2F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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